molecular formula C7H6N2O2 B1611992 1H-indazole-3,6-diol CAS No. 1000343-86-1

1H-indazole-3,6-diol

Cat. No. B1611992
M. Wt: 150.13 g/mol
InChI Key: UDSSAQIYPDEPMM-UHFFFAOYSA-N
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Scientific Research Applications

Supramolecular and Coordination Chemistry

1H-1,2,3-Triazoles, including derivatives of 1H-indazole, are utilized for their diverse supramolecular interactions in supramolecular and coordination chemistry. Their structure allows complexation of anions through hydrogen and halogen bonding, offering applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Pharmaceutical Applications

C3-substituted 1H-indazoles, a category that includes 1H-indazole-3,6-diol, are significant in pharmaceuticals. Methods for direct C3-functionalization of indazoles have been developed, showing their importance in drug design and synthesis (Ye et al., 2019).

Corrosion Inhibition

Long alkyl-chain indazole derivatives, similar to 1H-indazole-3,6-diol, have been synthesized and used as self-assembled monolayers for corrosion inhibition of copper. This application demonstrates the potential of indazole derivatives in materials science and engineering (Qiang et al., 2018).

Antimicrobial and Antifungal Activities

1,2,4-Triazole derivatives containing the 1,2,3-thiadiazole moiety, related to 1H-indazole compounds, exhibit significant antifungal activities. These properties highlight the potential of indazole derivatives in developing new antimicrobial agents (Sun et al., 2013).

Synthesis and Medicinal Importance

Indazoles, including 1H-indazole-3,6-diol, are recognized for their wide range of biological and pharmaceutical applications. They serve as building blocks for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties (Gaikwad et al., 2015).

Antituberculosis Activity

1,2,3-Triazole derivatives, related to indazole compounds, have been studied for their antituberculosis activity. This demonstrates the potential of indazole derivatives in the treatment of infectious diseases (Boechat et al., 2011).

Safety And Hazards

Future Directions

The future directions for 1H-indazole-3,6-diol are not explicitly mentioned in the retrieved papers. However, the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus in recent years3. The adaptability of 1H-indazole N-oxides for various C−H functionalization reactions has also been showcased1.


Please note that this information is based on the available resources and may not cover all aspects of 1H-indazole-3,6-diol. For more detailed information, please refer to the specific scientific literature and resources.


properties

IUPAC Name

6-hydroxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)8-9-7(5)11/h1-3,10H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSSAQIYPDEPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596963
Record name 6-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-3,6-diol

CAS RN

1000343-86-1
Record name 6-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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